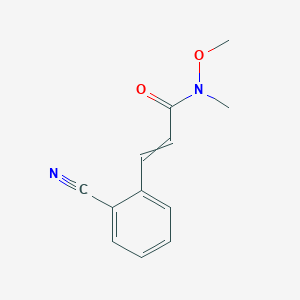

3-(2-Cyanophenyl)-N-methoxy-N-methylprop-2-enamide

説明

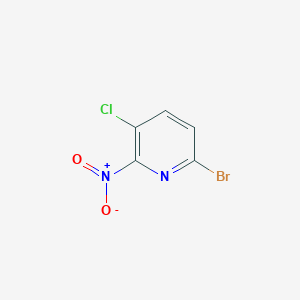

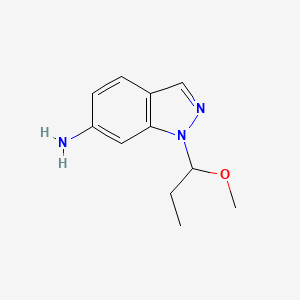

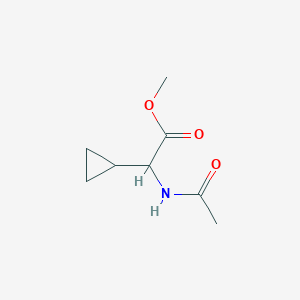

The compound “3-(2-Cyanophenyl)-N-methoxy-N-methylprop-2-enamide” is a complex organic molecule. It contains a cyanophenyl group, which is a phenyl group (a ring of six carbon atoms) with a cyanide group (a carbon triple-bonded to a nitrogen) attached. It also has a prop-2-enamide group, which is a three-carbon chain with a double bond and an amide group (a carbonyl group double-bonded to a nitrogen). The “N-methoxy-N-methyl” indicates that the nitrogen in the amide group is bonded to both a methoxy group (an oxygen bonded to a methyl group) and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enamide group could introduce some planarity into the molecule, while the phenyl ring could provide some degree of aromatic stability .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The cyanide group is often reactive, particularly towards nucleophiles. The double bond in the prop-2-enamide group could potentially undergo addition reactions. The amide group might be involved in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups (like the cyanide and amide groups) could affect its solubility in different solvents. The molecular weight, boiling point, melting point, and other properties could be estimated using computational chemistry methods .科学的研究の応用

Applications in Chemical Synthesis

The compound "3-(2-Cyanophenyl)-N-methoxy-N-methylprop-2-enamide" and its analogs have been a subject of interest in chemical synthesis and molecular engineering. Pazdera et al. (2000) explored the preparation of N-(2-cyanophenyl)chloromethanimidoyl chloride, an intermediate in various chemical syntheses, through reactions involving 2-isothiocyanatobenzonitrile. The study highlighted the formation of intermediates and by-products, shedding light on the complex reaction pathways associated with cyanophenyl compounds (Pazdera, Divišová, Havlisova, & Borek, 2000).

Ghosh, Zheng, and Uckun (1999) investigated analogs of A77 1726, the active metabolite of the drug leflunomide, which demonstrated the ability to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR). This study is pivotal in understanding the potential applications of cyanophenyl compounds in medical chemistry, particularly in drug design targeting specific cellular pathways (Ghosh, Zheng, & Uckun, 1999).

Sobiech, Maciejewska, and Luliński (2022) delved into the formation of aromatic N-(2-arylethyl)-2-methylprop-2-enamides, highlighting their potential as functionalized templates for fabricating molecularly imprinted polymers. This research opens pathways for utilizing these compounds in creating materials with high affinity towards specific biomolecules, showcasing their versatility in material science and bioengineering applications (Sobiech, Maciejewska, & Luliński, 2022).

Applications in Photochemistry and Corrosion Inhibition

Nishio, Tabata, Koyama, and Sakamoto (2005) explored the photochemical reactions of N-(acylphenyl)-2-methylprop-2-enamides, highlighting the formation of various cyclization products under irradiation. This study provides insights into the photochemical properties of these compounds, which can be foundational in developing photo-responsive materials or understanding light-induced chemical processes (Nishio, Tabata, Koyama, & Sakamoto, 2005).

In the field of materials science, Abu-Rayyan et al. (2022) investigated synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The study utilized various chemical and electrochemical methods to explore the effectiveness of these compounds, demonstrating their potential in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(2-cyanophenyl)-N-methoxy-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)8-7-10-5-3-4-6-11(10)9-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFKWZNEYNXUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyanophenyl)-N-methoxy-N-methylprop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

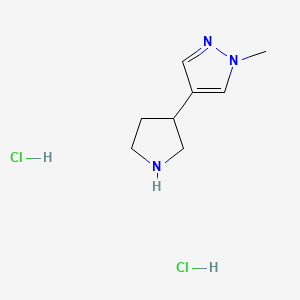

![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)

![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)